Cas no 1256833-90-5 (methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate)

メチル5-オキソ-5H,6H,7H-シクロペンタビピリジン-2-カルボキシレートは、高純度の有機化合物であり、医薬品中間体や機能性材料の合成において重要な役割を果たします。その特徴的なシクロペンタビピリジン骨格とカルボキシルエステル基を有し、優れた反応性と多様な誘導体化の可能性を備えています。特に、複雑なヘテロ環構造を必要とする精密合成において、高い選択性と収率を発揮します。また、安定性に優れ、保管や取り扱いが容易である点も利点です。この化合物は、創薬研究や材料科学分野での応用が期待される高機能な中間体です。

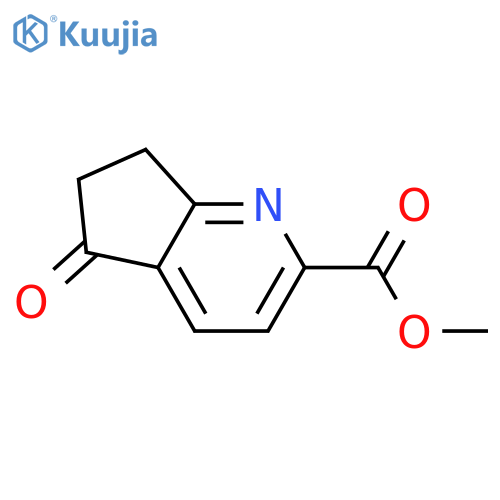

1256833-90-5 structure

商品名:methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate

CAS番号:1256833-90-5

MF:C10H9NO3

メガワット:191.183362722397

MDL:MFCD18258560

CID:5685562

PubChem ID:129919474

methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1256833-90-5

- methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

- EN300-25108489

- Z1255504853

- Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate

- 5H-Cyclopenta[b]pyridine-2-carboxylic acid, 6,7-dihydro-5-oxo-, methyl ester

- methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate

-

- MDL: MFCD18258560

- インチ: 1S/C10H9NO3/c1-14-10(13)8-3-2-6-7(11-8)4-5-9(6)12/h2-3H,4-5H2,1H3

- InChIKey: DROIISWLNLLMTI-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=CC=C(C(=O)OC)N=C2CC1

計算された属性

- せいみつぶんしりょう: 191.058243149g/mol

- どういたいしつりょう: 191.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 56.3Ų

じっけんとくせい

- 密度みつど: 1.308±0.06 g/cm3(Predicted)

- ふってん: 377.3±42.0 °C(Predicted)

- 酸性度係数(pKa): -0.22±0.20(Predicted)

methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25108489-0.5g |

methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |

1256833-90-5 | 95% | 0.5g |

$768.0 | 2024-06-19 | |

| Enamine | EN300-25108489-5.0g |

methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |

1256833-90-5 | 95% | 5.0g |

$2858.0 | 2024-06-19 | |

| Enamine | EN300-25108489-0.05g |

methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |

1256833-90-5 | 95% | 0.05g |

$229.0 | 2024-06-19 | |

| 1PlusChem | 1P028UDJ-250mg |

methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |

1256833-90-5 | 95% | 250mg |

$664.00 | 2024-07-09 | |

| Enamine | EN300-25108489-1g |

methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |

1256833-90-5 | 95% | 1g |

$986.0 | 2023-11-13 | |

| 1PlusChem | 1P028UDJ-5g |

methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |

1256833-90-5 | 95% | 5g |

$3595.00 | 2024-07-09 | |

| Enamine | EN300-25108489-5g |

methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |

1256833-90-5 | 95% | 5g |

$2858.0 | 2023-11-13 | |

| Aaron | AR028ULV-50mg |

methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |

1256833-90-5 | 95% | 50mg |

$340.00 | 2025-02-17 | |

| Aaron | AR028ULV-1g |

methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |

1256833-90-5 | 95% | 1g |

$1381.00 | 2025-02-17 | |

| Aaron | AR028ULV-5g |

methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |

1256833-90-5 | 95% | 5g |

$3955.00 | 2025-02-17 |

methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1256833-90-5 (methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬